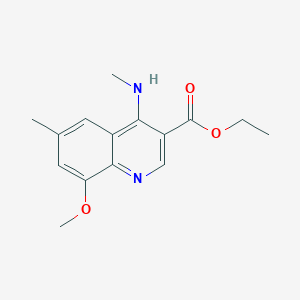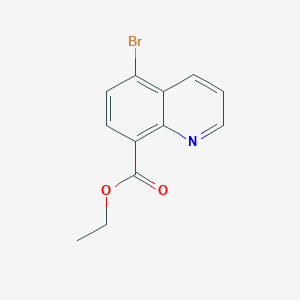
7-Fluoro-6-iodo-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6-iodo-2,3-dihydroinden-1-one: is a chemical compound with the molecular formula C9H6FIO It is a derivative of indanone, characterized by the presence of both fluorine and iodine atoms on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-iodo-2,3-dihydroinden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the α-methylation of o-fluoroacetophenone, followed by electrophilic addition and intramolecular Friedel-Crafts alkylation . The reaction conditions are generally mild and do not require anhydrous or oxygen-free environments, making the process relatively straightforward and widely applicable.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The presence of both fluorine and iodine atoms makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indanone derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry: 7-Fluoro-6-iodo-2,3-dihydroinden-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine and iodine substitution on biological activity. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-iodo-2,3-dihydroinden-1-one depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize intermediates. In biological systems, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
7-Fluoro-2,3-dihydroinden-1-one: Similar structure but lacks the iodine atom.
6-Bromo-7-fluoro-2,3-dihydroinden-1-one: Contains a bromine atom instead of iodine.
7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: A derivative with additional methyl groups and an amine functionality.
Uniqueness: The presence of both fluorine and iodine atoms in 7-Fluoro-6-iodo-2,3-dihydroinden-1-one makes it unique compared to its analogs
Properties
Molecular Formula |
C9H6FIO |
|---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
7-fluoro-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 |
InChI Key |
DSDHBGMKOAOEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)
![3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11845522.png)


![1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one](/img/structure/B11845540.png)
![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
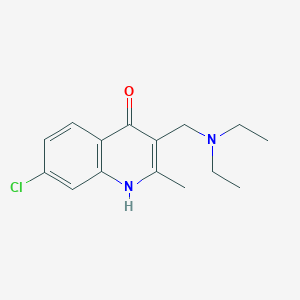
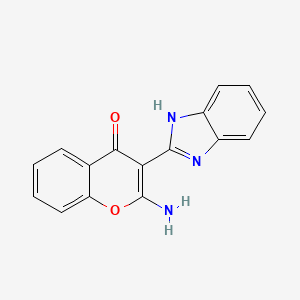

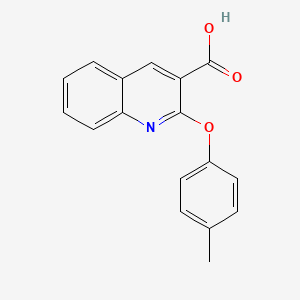
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
